Researchers developing vapor-deposited OLEDs often face crystalline film degradation with standard Alq3. Cloxiquine (5-chloro-8-hydroxyquinoline) enables amorphous mixed-ligand metal complexes with high morphological stability and extended device lifetime. For metallodrug synthesis, its tailored logD and protein binding profile ensure optimal cellular uptake in MDR cancer models. Also an ionophore for selective Mg2+ sensing.
Cloxiquine (CAS 130-16-5), also known as 5-chloro-8-hydroxyquinoline, is a monohalogenated quinoline derivative widely procured as a bidentate chelating agent, metallodrug precursor, and building block for optoelectronic materials [1]. Characterized by its electron-withdrawing chlorine substituent at the 5-position, it exhibits distinct physicochemical properties compared to standard 8-hydroxyquinoline, including altered pKa, enhanced lipophilicity, and modified crystal packing . In industrial and laboratory settings, it is primarily selected for synthesizing mixed-ligand metal complexes (such as aluminum quinolinolates for OLEDs), formulating targeted antimicrobial or anti-cancer metallodrugs, and serving as a highly specific ionophore in analytical chemosensors [1]. Its predictable thermodynamic solubility profile in organic solvents and defined solid-state behavior make it a highly processable intermediate for advanced materials and active pharmaceutical ingredients .
Substituting Cloxiquine with unsubstituted 8-hydroxyquinoline or di-halogenated analogs frequently results in downstream process failures and compromised application performance [1]. In optoelectronics, using standard 8-hydroxyquinoline to form single-ligand Alq3 complexes yields crystalline thin films that degrade rapidly under operational stress, whereas 5-chloro-8-hydroxyquinoline enables the formation of stable, amorphous mixed-ligand glasses [1]. In pharmacological formulations, replacing Cloxiquine with clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) drastically shifts the protein binding affinity from a moderate, bioavailable range to an extreme sequestration level, severely limiting free-drug efficacy [2]. Furthermore, the absence of the 5-chloro group significantly reduces the lipophilicity and alters the intramolecular hydrogen-bonding network, disrupting the precise dissolution kinetics, cellular uptake, and metal-chelation selectivity required for advanced metallodrugs and ion-selective sensors[2].
When formulating electron transport layers for vapor-deposited small molecule OLEDs, the choice of quinoline ligand directly impacts thin-film morphology. Mixed-ligand metal complexes incorporating 5-chloro-8-hydroxyquinoline form highly stable amorphous glasses, whereas single-ligand complexes using standard 8-hydroxyquinoline (Alq3) are prone to premature crystallization[1]. This morphological stability prevents the formation of non-luminescent degraded products and significantly extends device lifetime during storage and operation [1].
| Evidence Dimension | Thin-film crystallization resistance (amorphous character) |
| Target Compound Data | Mixed ligand complexes with 5-chloro-8-hydroxyquinoline form stable amorphous glasses. |
| Comparator Or Baseline | Single-ligand tris(8-hydroxyquinolinato)aluminum (Alq3) readily crystallizes. |
| Quantified Difference | Significantly lower crystallization rate, leading to extended operational lifetime and enhanced morphological stability. |
| Conditions | Vapor-deposited small molecule OLED electron transport layers during storage or operation. |
For optoelectronic manufacturers, using the 5-chloro derivative as a co-ligand prevents premature crystallization of the electron transport layer, directly improving OLED device longevity.
In the development of metallodrugs and pharmacological assays, excessive protein binding can severely limit free-drug bioavailability. Cloxiquine demonstrates a moderate binding affinity to Bovine Serum Albumin (BSA) with a binding constant of ~10^4 M^-1, allowing for effective transport and release[1]. In contrast, the di-halogenated analog clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) exhibits extreme affinity to BSA at ~10^8 M^-1, which leads to excessive protein sequestration and reduced therapeutic availability [1].
| Evidence Dimension | Bovine Serum Albumin (BSA) binding constant (Ka) |
| Target Compound Data | ~10^4 M^-1 (Moderate affinity, ~1:1 stoichiometry) |
| Comparator Or Baseline | Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) at ~10^8 M^-1 |
| Quantified Difference | 4 orders of magnitude lower protein binding affinity. |
| Conditions | Fluorescence quenching assay at 290-310 K. |
The moderate protein binding of Cloxiquine ensures better free-drug bioavailability in formulation and in vitro assay development, avoiding the excessive protein sequestration seen with di-halogenated analogs.
The presence of the electron-withdrawing chlorine atom at the 5-position of Cloxiquine significantly strengthens its intramolecular O-H...N hydrogen bond compared to unsubstituted 8-hydroxyquinoline [1]. This enhanced hydrogen bonding alters the molecular packing arrangement, leading to distinct dimer separation by unit-cell translations along the c-axis [1]. This structural rigidity directly impacts the thermodynamic solubility and melting behavior of the compound, differentiating its processability from standard quinoline derivatives[1].
| Evidence Dimension | Intramolecular O-H...N hydrogen bond strength and dimer separation |
| Target Compound Data | Stronger intramolecular hydrogen bonding with distinct dimer separation along the c-axis. |
| Comparator Or Baseline | Unsubstituted 8-hydroxyquinoline (weaker intramolecular hydrogen bonding). |
| Quantified Difference | Increased structural rigidity and altered crystal packing due to the para-chlorine electron-withdrawing effect. |
| Conditions | Solid-state X-ray crystallographic analysis and solution IR spectroscopy. |
This distinct structural rigidity and solid-state packing dictate the handling, dissolution kinetics, and thermal stability required for downstream synthesis of complex agrochemicals or pharmaceuticals.
Lipophilicity is a critical parameter for the cellular uptake of metallodrugs targeting multidrug-resistant (MDR) cancer lines. The 5-chloro substituent in Cloxiquine-derived Mannich bases significantly increases lipophilicity compared to unsubstituted analogs[1]. For example, the piperidine Mannich base derivative of 5-chloro-8-hydroxyquinoline exhibits a log D7.4 of +2.54, whereas the corresponding unsubstituted 8-hydroxyquinoline derivative (PHQ) has a log D7.4 of only +0.93[1]. This precise tuning is essential for optimizing transport across lipid membranes [1].
| Evidence Dimension | Distribution coefficient (log D at pH 7.4) |
| Target Compound Data | log D7.4 = +2.54 (for piperidine Mannich base derivative of 5-Cl-8-HQ) |
| Comparator Or Baseline | log D7.4 = +0.93 (for unsubstituted 8-hydroxyquinoline derivative, PHQ) |
| Quantified Difference | 1.61 log units higher lipophilicity. |
| Conditions | Thermodynamic aqueous solubility and lipophilicity assays at pH 7.4. |
For medicinal chemists developing MDR cancer therapeutics, the precise lipophilicity imparted by the 5-chloro group is critical for cellular uptake and targeted metal complexation in biofluids.
Leveraging its ability to form amorphous mixed-ligand metal complexes, Cloxiquine is the optimal choice for vapor-deposited small molecule OLEDs requiring high morphological stability and extended operational lifetimes, outperforming standard Alq3 complexes [1].
Due to its precisely tuned lipophilicity (log D7.4) and predictable protein binding profile, Cloxiquine serves as a superior precursor for synthesizing organometallic half-sandwich complexes targeting MDR cancer cell lines, ensuring optimal cellular uptake and bioavailability [2].
The distinct solid-state packing and strong intramolecular hydrogen bonding of Cloxiquine Form I provide the necessary thermodynamic stability and dissolution kinetics for synthesizing complex agrochemicals like cloquintocet-mexyl [3].
The electron-withdrawing effect of the 5-chloro substitution allows for the fine-tuning of macrocyclic ligands, enabling highly selective luminescent detection of alkaline earth metals like Mg2+ in complex biological matrices without interference from other ions [4].
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